molecular formula C32H42N2O6 B12520085 ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate)

((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate)

Katalognummer: B12520085
Molekulargewicht: 550.7 g/mol
InChI-Schlüssel: VFPMIFINTHKVJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) is a complex organic compound known for its unique structural properties. It is characterized by the presence of diazene and phenylene groups, which are linked by oxy and hexane chains. This compound is often used in various scientific research applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) typically involves a multi-step process. One common method includes the reaction of diazene-1,2-diylbis(4,1-phenylene) with hexane-6,1-diol in the presence of a suitable catalyst. The resulting intermediate is then reacted with 2-methylacrylic acid to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) involves its interaction with specific molecular targets and pathways. The diazene and phenylene groups play a crucial role in its reactivity, allowing it to interact with various biological molecules. The compound can modulate cellular pathways by binding to specific receptors or enzymes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4’-Bis(6-acryloyloxyhexyloxy)azobenzene
  • 6,6′-((diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexan-1-ol)

Uniqueness

Compared to similar compounds, ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) stands out due to its unique combination of diazene and phenylene groups linked by oxy and hexane chains. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C32H42N2O6

Molekulargewicht

550.7 g/mol

IUPAC-Name

6-[4-[[4-[6-(2-methylprop-2-enoyloxy)hexoxy]phenyl]diazenyl]phenoxy]hexyl 2-methylprop-2-enoate

InChI

InChI=1S/C32H42N2O6/c1-25(2)31(35)39-23-11-7-5-9-21-37-29-17-13-27(14-18-29)33-34-28-15-19-30(20-16-28)38-22-10-6-8-12-24-40-32(36)26(3)4/h13-20H,1,3,5-12,21-24H2,2,4H3

InChI-Schlüssel

VFPMIFINTHKVJN-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCOC(=O)C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.